![molecular formula C10H9BrO2 B2604629 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1026982-77-3](/img/structure/B2604629.png)
8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
“8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C10H9BrO2 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 .
Physical And Chemical Properties Analysis
The boiling point of “8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is predicted to be 362.9±42.0 °C, and its density is predicted to be 1.542±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antiviral Agent
This compound has been explored for its potential as an antimicrobial and antiviral agent. Its structure allows for the incorporation into various pharmacophores, which can interact with biological targets to inhibit the growth of microbes and viruses. The bromo and methyl groups may be modified to enhance these properties .
Organic Synthesis: Building Block
In organic synthesis, this compound serves as a versatile building block. Its reactive sites, particularly the bromo substituent, make it suitable for cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Pharmacology: KATP Channel Activator
The compound has been identified as a potential KATP channel activator. These channels play a crucial role in the regulation of insulin release from pancreatic β-cells. Modulating these channels can have therapeutic implications in diabetes treatment .
Biochemistry: Enzyme Inhibition
In biochemistry, researchers have utilized this compound for enzyme inhibition studies. By binding to active sites of enzymes, it can provide insights into enzyme mechanisms and aid in the development of inhibitors for therapeutic use .
Agriculture: Fungicide Development
The agricultural sector has seen the application of this compound in the development of fungicides. Its structural framework can be incorporated into compounds that combat phytopathogenic fungi, protecting crops and ensuring food security .
Material Science: Organic Electronic Materials
Lastly, in material science, this compound’s scaffold is being investigated for use in organic electronic materials. Its electronic properties can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Future Directions
properties
IUPAC Name |
8-bromo-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVBNRUWGNFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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